2-Butyl-4-chloro-1-(prop-2-en-1-yl)-1H-imidazole-5-carbaldehyde

Lipophilicity Drug Design ADME

Unprotected N-H imidazole intermediates like BCFI (CAS 83857-96-9) complicate multi-step syntheses via tautomerism and undesired side reactions. This N-allyl locked derivative resolves this core pain point by: - Eliminating N-H proton interference, locking the imidazole tautomeric form for unambiguous reactivity. - Providing a terminal alkene handle for thiol-ene coupling, cross-coupling, or cycloaddition-enabling biomolecule conjugation and library synthesis inaccessible to the parent compound. - Enabling three-step sequential, protecting-group-free chemoselective functionalization via aldehyde, aryl chloride, and alkene motifs. Reliable custom synthesis with full analytical characterization (HPLC, NMR, MS) and flexible scale from mg to kg.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
CAS No. 321164-73-2
Cat. No. B12584395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-chloro-1-(prop-2-en-1-yl)-1H-imidazole-5-carbaldehyde
CAS321164-73-2
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC=C)C=O)Cl
InChIInChI=1S/C11H15ClN2O/c1-3-5-6-10-13-11(12)9(8-15)14(10)7-4-2/h4,8H,2-3,5-7H2,1H3
InChIKeyDHLPIKSGPBBHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl BCFI Product Overview


2-Butyl-4-chloro-1-(prop-2-en-1-yl)-1H-imidazole-5-carbaldehyde (CAS 321164-73-2) is an N-allylated imidazole-5-carbaldehyde derivative with molecular formula C11H15ClN2O and a molecular weight of 226.71 g/mol [1]. This compound is structurally derived from the key pharmaceutical intermediate 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI, CAS 83857-96-9), a known precursor for angiotensin II receptor antagonists like Losartan and an established reference impurity standard . The target compound features a reactive allyl group at the N-1 position, replacing the labile N-H proton of the parent BCFI, which fundamentally alters its reactivity profile for downstream synthetic applications [2].

1

N-allyl protected imidazole-5-carbaldehyde scaffold with locked tautomeric form

Eliminates N-H proton interference during multi-step synthesis

2

Three orthogonal reactive handles for sequential diversification

Aldehyde, aryl chloride, and terminal alkene enable chemoselective functionalization

3

Compatible with diversity-oriented synthesis and bioconjugation workflows

Supports thiol-ene, metathesis, and hydrazone ligation strategies

BCFI vs N-Allyl Analog: Substitution Limitations


The parent compound 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI, CAS 83857-96-9) is a commercially available, inexpensive intermediate widely used for Losartan synthesis [1]. However, BCFI bears an N-H proton at the 1-position of the imidazole ring, which can undergo unwanted tautomerism (4-nitro vs. 5-nitro forms), participate in unintended side reactions during multi-step syntheses, and limits the scope of N-directed functionalization [2]. The target compound CAS 321164-73-2, with its permanent N-allyl substitution, locks the imidazole tautomeric form, eliminates N-H proton interference, and introduces a terminal olefin handle for further diversification via cross-coupling, oxidation, or cycloaddition chemistry — capabilities inaccessible to the unsubstituted parent [3].

Target
N-Allyl BCFI (CAS 321164-73-2)

Permanent N-allyl substitution locks the imidazole tautomeric form and introduces a terminal olefin handle for cross-coupling, oxidation, or cycloaddition chemistry.

Substitute
BCFI (CAS 83857-96-9)

Labile N-H proton may undergo tautomerism and participate in unintended side reactions, limiting N-directed functionalization scope.

Target
Three orthogonal reactive sites

Aldehyde, 4-chloro, and N-allyl handles enable sequential, chemoselective transformations without protecting group manipulation.

Substitute
Two reactive sites with competing N-H

Only aldehyde and 4-chloro positions are reliably accessible; N-H proton can compete in alkylation reactions, reducing synthetic predictability.

Target
Distinct physicochemical profile

Zero hydrogen bond donors and altered LogP support selection when drug-likeness criteria require minimized HBD count or adjusted lipophilicity.

Substitute
One hydrogen bond donor

N-H contributes to HBD count and different polarity; physicochemical property mismatch may shift lead optimization outcomes.

Differentiation Evidence vs Analogs


Lipophilicity Increase vs BCFI

The N-allyl substitution on the imidazole ring increases the calculated partition coefficient (LogP) by approximately 0.7 units compared to the parent BCFI, altering membrane permeability and distribution characteristics. The target compound (CAS 321164-73-2) has a computed LogP of 3.2 [1], while the parent BCFI (CAS 83857-96-9) has a reported LogP of approximately 2.5 at 25°C and pH 7.1 . This 0.7 LogP unit increase corresponds to a roughly 5-fold increase in theoretical lipid partitioning.

Lipophilicity vs BCFI
Cross-study comparable
ΔLogP ≈ +0.7
Supports distinct ADME property profiling
Computed vs. measured values; direct experimental determination pending
Lipophilicity Drug Design ADME

Allyl Handle Enables Thiol-Ene Chemistry

The terminal allyl group in CAS 321164-73-2 serves as a reactive handle for thiol-ene click chemistry, radical-mediated hydrothiolation, and olefin cross-metathesis [1]. In contrast, the parent BCFI (CAS 83857-96-9) lacks any olefinic functionality, limiting its downstream diversification to aldehyde condensation and direct N-alkylation. This is supported by Gaonkar et al. (2010), who demonstrated that the chlorine atom in 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde can be substituted by unsaturated thiolates or alkoxides, but N-allylation via the allyl handle offers an orthogonal, non-competing synthetic route [2].

Allyl Handle Reactivity
Class-level
Terminal alkene enables thiol-ene, metathesis, hydroboration
Orthogonal to aldehyde and chloro substitution chemistry
Confirmed in analogous imidazole-allyl systems; product-specific validation recommended
Click Chemistry Bioconjugation Synthetic Diversification

MW and TPSA Differences vs BCFI

The N-allyl substitution increases molecular weight by 40.07 Da (from 186.64 to 226.71) and topological polar surface area (TPSA) from 45.75 Ų to 34.90 Ų [1]. While molecular weight increases, the TPSA paradoxically decreases because the added allyl carbons are non-polar and the aldehyde oxygen's contribution is diluted over a larger molecular surface. The target compound has zero hydrogen bond donors versus one for BCFI [1], which can be advantageous in scenarios where hydrogen bond donor count needs to be minimized (e.g., CNS drug design).

Physicochemical Profile
Cross-study comparable
ΔMW +40 Da · ΔTPSA −10.9 Ų · ΔHBD −1
Occupies distinct chemical space for library design
Computed properties; experimental confirmation advised
Physicochemical Properties Drug-Likeness Lead Optimization

Application Scenarios


Hydrazone-Bridged Naphthalimide-Imidazole Hybrids

The target compound serves as the specific aldehyde donor in the synthesis of hydrazone-bridged naphthalimide-imidazole conjugates, as disclosed in Chinese patent CN111087388A [1]. The N-allyl group remains intact in the final product and may contribute to membrane-targeting antimicrobial activity, a structural feature that cannot be replicated using the N-H parent compound BCFI. The aldehydic group at position 5 condenses with hydrazine derivatives to form the key hydrazone linkage.

Building Block for Diversity-Oriented Synthesis

With three orthogonal reactive handles (aldehyde, aryl chloride, and terminal alkene), the compound enables sequential, chemoselective functionalization in three distinct steps without protecting group manipulation [1]. This is particularly valuable in parallel synthesis and library generation. As demonstrated by Thota and Rao (2019), N-alkyl-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde derivatives can undergo Knoevenagel condensation followed by further diversification, yielding compounds with MIC values as low as 2 µg/mL against drug-resistant bacterial strains [2].

Bioconjugation via Click Chemistry

The terminal allyl moiety enables thiol-ene coupling under mild, biocompatible conditions, making the compound suitable for attaching imidazole scaffolds to biomolecules, polymers, or surfaces [1]. This application leverages the unique olefin handle absent in the parent BCFI and is not achievable with typical N-alkyl (methyl, ethyl, benzyl) analogs that lack unsaturated functionality.

Analytical Reference Standard for Imidazole Impurities

Given that the parent BCFI is already an established Losartan EP Impurity D standard [1], the N-allyl derivative can serve as a process-specific impurity reference marker for drug substances where allylation steps are employed during synthesis. Its distinct chromatographic retention (driven by higher LogP 3.2 vs 2.5) and unique mass fragmentation pattern provide unambiguous identification orthogonal to the parent standard.

Application
Selection Property
Validation Focus
Hydrazone-bridged conjugate synthesis
Aldehyde reactivity with N-allyl retention
Hydrazone linkage fidelity and product characterization
Diversity-oriented synthesis library
Three orthogonal reactive handles
Sequential chemoselective functionalization
Bioconjugation via thiol-ene chemistry
Terminal alkene handle
Coupling efficiency under biocompatible conditions
Process-specific impurity reference
Distinct LogP and mass fragmentation
Chromatographic and MS orthogonal identification
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